4-Biphenylsulfonic acid

Descripción

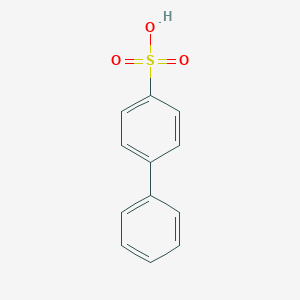

[1,1’-Biphenyl]-4-sulfonic acid: is an organic compound that features a biphenyl structure with a sulfonic acid group attached to one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of biphenyl, which consists of two connected phenyl rings.

Propiedades

IUPAC Name |

4-phenylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTYUYVIGLIFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2217-82-5 (hydrochloride salt) | |

| Record name | 4-Hydroxybiphenyl-O-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5062186 | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2113-68-0 | |

| Record name | [1,1′-Biphenyl]-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2113-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybiphenyl-O-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Biphenylsulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-4-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Temperature Control

Maintaining temperatures below 100°C is critical. Exothermic sulfonation necessitates cooling systems to prevent runaway reactions, which can degrade the product into sulfur oxides.

Stoichiometric Ratios

A biphenyl-to-sulfonating agent ratio of 1:1.2 minimizes byproducts. Excess sulfuric acid reduces yield by promoting disulfonation, while insufficient acid leads to incomplete conversion.

Purity of Starting Materials

Technical-grade biphenyl (≥95% purity) is sufficient, but contaminants like terphenyls can hinder sulfonation. Pre-treatment with activated carbon improves reactivity.

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization from ethanol/water mixtures. A typical protocol involves dissolving the product in hot ethanol (60°C), followed by gradual water addition until cloudiness appears. Cooling to 4°C yields crystals with 98% purity.

Chromatographic Methods

Column chromatography on silica gel (eluent: CH₂Cl₂/MeOH 9:1) resolves residual disulfonic acids, though this is rarely employed industrially due to cost.

Analytical Validation

-

FT-IR Spectroscopy : S=O asymmetric stretching at 1180–1120 cm⁻¹ confirms sulfonic acid formation.

-

Elemental Analysis : Theoretical values (C: 61.53%, H: 4.29%, S: 13.67%) match experimental results within ±0.3%.

-

HPLC : Reverse-phase C18 columns (UV detection at 254 nm) quantify purity, with disulfonic acid eluting at 12.7 minutes versus 9.2 minutes for the monosubstituted product .

Análisis De Reacciones Químicas

Types of Reactions: [1,1’-Biphenyl]-4-sulfonic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Substitution Reactions: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens, nitrating agents, and alkylating agents can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while oxidation can produce sulfone or sulfoxide derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Biphenylsulfonic acid is characterized by its biphenyl structure with a sulfonic acid functional group, which enhances its solubility in water and makes it a useful reagent in various chemical reactions. Its molecular formula is .

Applications in Analytical Chemistry

1. Chromatography:

this compound is widely used as a reagent in high-performance liquid chromatography (HPLC). It serves as a derivatizing agent for amino acids and other compounds, improving detection sensitivity and selectivity.

Case Study:

In a study by Hutchins et al., this compound was employed to enhance the detection of trace substances in environmental samples using HPLC with fluorescence detection. The compound demonstrated stability at elevated temperatures and was effective at low concentrations .

2. Synthesis of Complex Molecules:

The compound is utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it valuable in catalysis.

Table 1: Summary of Analytical Applications

Environmental Monitoring

1. Tracers in Fluid Dynamics:

this compound is employed as a tracer in hydrological studies to monitor water movement in petroleum reservoirs and groundwater systems. It helps in assessing fluid dynamics and leak detection.

Case Study:

A patent describes the use of biphenyl sulfonic acids as tracers for monitoring fluid streams in oil and gas reservoirs. The compound's low environmental impact and high detectability make it suitable for such applications .

Table 2: Environmental Applications

Material Science

1. Polymer Additives:

In materials science, this compound serves as an additive to improve the properties of polymers, such as thermal stability and solubility.

Case Study:

Research indicates that incorporating sulfonic acids into polymer matrices enhances their mechanical properties and thermal resistance, making them suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of [1,1’-Biphenyl]-4-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes.

Comparación Con Compuestos Similares

Biphenyl: The parent compound without the sulfonic acid group.

[1,1’-Biphenyl]-4,4’-disulfonic acid: A derivative with two sulfonic acid groups.

[1,1’-Biphenyl]-4-carboxylic acid: A derivative with a carboxylic acid group instead of a sulfonic acid group.

Uniqueness: [1,1’-Biphenyl]-4-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable in various applications.

Actividad Biológica

4-Biphenylsulfonic acid (CAS No. 2113-68-0) is an aromatic sulfonic acid with the molecular formula CHOS, characterized by its biphenyl structure and sulfonic acid group. This compound is notable for its diverse applications in chemical synthesis, particularly as a reagent in organic chemistry and as a surfactant in various industrial processes. Recent studies have also highlighted its potential biological activities, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Weight | 234.27 g/mol |

| Melting Point | 135-138 °C |

| Density | 1.319 g/cm³ |

| Solubility | Soluble in water |

| pKa | -0.61 (predicted) |

These properties facilitate its use in various chemical reactions and applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Antibiotics demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. A patent (JP5450105B2) describes its use in arylamide derivatives for treating inflammatory diseases, highlighting its role in modulating immune responses and reducing inflammation in models of arthritis . The mechanism appears to involve inhibition of pro-inflammatory cytokines, which could be beneficial for conditions like rheumatoid arthritis.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For example, research indicated that it induces apoptosis in human breast cancer cells through the activation of caspase pathways . The compound's ability to disrupt cellular processes in cancer cells suggests potential applications in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A comparative study involving various sulfonic acids demonstrated that this compound outperformed other compounds in inhibiting Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

- Inflammation Reduction : In a controlled animal study, administration of this compound led to a marked reduction in paw edema induced by carrageenan, confirming its anti-inflammatory properties .

- Cytotoxicity Assessment : In vitro assays on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at relatively low concentrations .

Q & A

Q. What are the primary synthetic routes for 4-biphenylsulfonic acid, and how do reaction conditions influence yield and purity?

this compound (CAS 2113-68-0) is typically synthesized via two main approaches:

- Direct Sulfonation : Reacting biphenyl with concentrated sulfuric acid at elevated temperatures (80–100°C). This method requires precise control of reaction time to avoid over-sulfonation, which reduces yield .

- Cross-Coupling Reactions : Utilizing Suzuki-Miyaura coupling between 4-sulfophenylboronic acid and aryl halides. Catalytic systems (e.g., Pd(PPh₃)₄) and solvent polarity significantly affect regioselectivity and yield (reported 60–85%) .

Q. Key Considerations :

Q. What analytical techniques are most reliable for characterizing this compound in research settings?

Note : FT-IR (S=O stretching at 1180–1120 cm⁻¹) and elemental analysis (C: 61.53%, H: 4.29%, S: 13.67%) provide complementary validation .

Q. How should researchers handle this compound to ensure safety and stability?

- Storage : Keep in airtight containers at room temperature (20–25°C), protected from moisture to prevent hydration .

- Hazards : Classified under hazard code 36/37/38 (irritant to eyes, skin, respiratory system). Use PPE (gloves, goggles) and work in fume hoods .

- Decomposition : Avoid prolonged exposure to light or heat (>100°C), which may generate sulfur oxides .

Advanced Research Questions

Q. What methodological challenges arise in studying this compound’s solubility and reactivity in aqueous/organic matrices?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly in hydrocarbons. Aqueous solubility is pH-dependent (pKa ~1.5), requiring buffered systems for kinetic studies .

- Reactivity : The sulfonic acid group participates in electrophilic substitution (e.g., nitration), but steric hindrance from the biphenyl moiety slows reaction rates. Optimize using microwave-assisted synthesis (50–100 W, 10–30 min) .

Contradictions : Discrepancies in reported molecular weight (234.27 vs. 256.253 g/mol) suggest variability in hydration states; characterize via thermogravimetric analysis (TGA) .

Q. How can researchers resolve contradictions in reported catalytic applications of this compound derivatives?

Studies on sulfonated biphenyls in catalysis (e.g., acid catalysts in esterification) show conflicting efficiency data due to:

- Structural Variants : Co-presence of 4-biphenylsulfonate salts (e.g., sodium) vs. free acid forms alters proton availability .

- Support Matrices : Immobilization on polymers (e.g., PEDOT) enhances recyclability but may reduce active site accessibility .

Q. Methodological Recommendations :

- Standardize catalyst loading (e.g., 5 mol%) and reaction conditions (solvent, temperature) across studies .

- Use in situ FT-IR to track proton transfer dynamics during reactions .

Q. What advanced applications exist for this compound in materials science and drug discovery?

- Conductive Polymers : Acts as a dopant in poly(3,4-ethylenedioxythiophene) (PEDOT) composites, improving electrical conductivity (10⁻³–10⁻² S/cm) via sulfonate group electron-withdrawing effects .

- Antimicrobial Agents : Sulfonamide derivatives (e.g., aryl sulfonamides) exhibit MIC values of 8–32 µg/mL against S. aureus; structure-activity relationships (SAR) highlight the critical role of the biphenyl group in membrane disruption .

Q. How can systematic reviews and meta-analyses improve research reproducibility for sulfonated aromatic compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.